molecular formula C17H17N3O3 B5560747 1-(4-nitrobenzoyl)-4-phenylpiperazine

1-(4-nitrobenzoyl)-4-phenylpiperazine

Cat. No. B5560747
M. Wt: 311.33 g/mol
InChI Key: OQPUARQQOANSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-4-phenylpiperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-4-phenylpiperazine is complex and not fully understood. It is known to interact with a variety of ion channels, including CFTR, calcium-activated chloride channels, and potassium channels. 1-(4-nitrobenzoyl)-4-phenylpiperazine has been shown to inhibit the opening of these channels, leading to a decrease in ion flux across the cell membrane. This can have a variety of downstream effects on cellular processes, depending on the specific channel and cell type involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrobenzoyl)-4-phenylpiperazine are diverse and depend on the specific research application. As mentioned above, 1-(4-nitrobenzoyl)-4-phenylpiperazine has been shown to inhibit CFTR chloride currents, making it a valuable tool for investigating the mechanisms of CFTR function and dysfunction. In addition, 1-(4-nitrobenzoyl)-4-phenylpiperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. 1-(4-nitrobenzoyl)-4-phenylpiperazine has also been shown to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(4-nitrobenzoyl)-4-phenylpiperazine is its specificity for ion channels, particularly CFTR. This makes it a valuable tool for investigating the mechanisms of CFTR function and dysfunction. In addition, 1-(4-nitrobenzoyl)-4-phenylpiperazine has been shown to have anti-inflammatory and anti-cancer effects, making it a potential therapeutic agent for these diseases.
One limitation of 1-(4-nitrobenzoyl)-4-phenylpiperazine is its potential toxicity. While it has been shown to be relatively safe in vitro, its effects in vivo are not well understood. In addition, 1-(4-nitrobenzoyl)-4-phenylpiperazine is a relatively expensive compound, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research involving 1-(4-nitrobenzoyl)-4-phenylpiperazine. One area of interest is the development of 1-(4-nitrobenzoyl)-4-phenylpiperazine-based therapeutics for inflammatory diseases and cancer. In addition, further research is needed to fully understand the mechanisms of 1-(4-nitrobenzoyl)-4-phenylpiperazine action, particularly in relation to ion channels such as CFTR. Finally, there is potential for the development of new 1-(4-nitrobenzoyl)-4-phenylpiperazine derivatives with improved specificity and/or reduced toxicity.

Scientific Research Applications

1-(4-nitrobenzoyl)-4-phenylpiperazine has been used in a wide range of scientific research applications. One of its primary uses is as a tool for studying ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 1-(4-nitrobenzoyl)-4-phenylpiperazine has been shown to inhibit CFTR chloride currents, making it a valuable tool for investigating the mechanisms of CFTR function and dysfunction.
In addition to its use in ion channel research, 1-(4-nitrobenzoyl)-4-phenylpiperazine has also been used to study a variety of other biological processes. It has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. 1-(4-nitrobenzoyl)-4-phenylpiperazine has also been used to study the effects of hypoxia on cellular function, as well as the role of calcium signaling in cellular processes.

properties

IUPAC Name

(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPUARQQOANSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)-4-phenylpiperazine

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitrobenzoyl chloride (6.23 g, 33.9 mmol) and N-phenyl piperazine (4.71 ml, 30.8 mmol) in anhydrous dioxane (250 ml) at 0° C. was added triethylamine (4.73 ml, 33.9 mmol) and the mixture was then stirred at reflux (110° C.) for 5 hours. The reaction was allowed to cool then quenched with water (100 ml) and the resulting aqueous mixture was extracted with ethyl acetate (2×75 ml). The organic extracts were combined, dried over magnesium sulfate and concentrated to yield crude product as a yellow oil. Pure product was obtained by crystallisation from a mixture of 40% ethyl acetate in petrol to afford the title compound as a white crystalline solid (6.5 g, 62%). HPLC retention time 6.9 min. Mass spectrum (ES+) m/z 312 (M+H).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
4.71 mL
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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